molecular formula C19H18FN3O4 B2621237 8-(4-Fluorophenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 863668-75-1

8-(4-Fluorophenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione

Cat. No. B2621237
CAS RN: 863668-75-1
M. Wt: 371.368
InChI Key: LSNRCEHPMWZTCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-Fluorophenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a useful research compound. Its molecular formula is C19H18FN3O4 and its molecular weight is 371.368. The purity is usually 95%.
BenchChem offers high-quality 8-(4-Fluorophenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-Fluorophenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 8-(4-Fluorophenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione:

Antimicrobial Agents

This compound has shown significant potential as an antimicrobial agent. Research indicates that derivatives of this molecule exhibit promising activity against various bacterial strains, including Bacillus subtilis, Streptococcus pneumoniae, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae . Additionally, it has demonstrated antifungal properties against Aspergillus fumigatus and Candida albicans . These findings suggest its utility in developing new antibiotics and antifungal medications.

Anticancer Research

The structure of this compound lends itself to potential applications in anticancer research. Studies have explored its efficacy in inhibiting the growth of cancer cells, particularly through mechanisms that involve disrupting cell division and inducing apoptosis . Its unique chemical properties make it a candidate for further investigation in the development of novel cancer therapies.

Anti-inflammatory Applications

This compound has been investigated for its anti-inflammatory properties. Research has shown that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This makes it a potential candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.

Antiviral Agents

Given its structural characteristics, this compound has been studied for its antiviral properties. It has shown activity against a range of viruses, including influenza and other RNA viruses . This suggests its potential use in developing antiviral drugs that could be effective against emerging viral infections.

Neuroprotective Agents

Research has also explored the neuroprotective effects of this compound. It has been found to protect neuronal cells from oxidative stress and apoptosis, which are common features in neurodegenerative diseases such as Alzheimer’s and Parkinson’s . This indicates its potential application in the development of treatments for these conditions.

Antioxidant Properties

The compound has demonstrated significant antioxidant activity, which is crucial in protecting cells from oxidative damage . This property is particularly valuable in the context of chronic diseases where oxidative stress plays a key role, such as cardiovascular diseases and diabetes.

Antimalarial Research

Studies have shown that this compound can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria . This makes it a promising candidate for the development of new antimalarial drugs, especially in the face of increasing resistance to existing treatments.

Drug Delivery Systems

The unique chemical structure of this compound allows it to be used in the design of drug delivery systems. Its ability to form stable complexes with various drugs can enhance the solubility, stability, and bioavailability of therapeutic agents . This application is particularly relevant in the development of targeted drug delivery systems for cancer and other diseases.

These diverse applications highlight the significant potential of 8-(4-Fluorophenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione in various fields of scientific research. Each application opens new avenues for further investigation and development.

If you have any specific questions or need more detailed information on any of these applications, feel free to ask!

Springer Future Journal of Pharmaceutical Sciences

properties

IUPAC Name

8-(4-fluorophenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4/c1-3-8-23-16-15(17(24)22(2)19(23)26)13(10-4-6-11(20)7-5-10)14-12(21-16)9-27-18(14)25/h4-7,13,21H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNRCEHPMWZTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(C3=C(N2)COC3=O)C4=CC=C(C=C4)F)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16252850

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